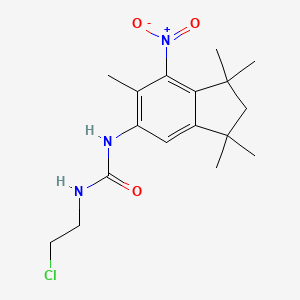

1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea

Description

1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea is a urea derivative featuring a 2-chloroethyl group and a highly substituted indan ring system with nitro and pentamethyl substituents. This compound is commercially available as an organic building block for synthesis (CymitQuimica, 2025) and is structurally distinct from classical nitrosoureas due to the absence of a nitroso (-N=O) group on the urea moiety . Its indan ring system, modified with nitro and methyl groups, likely influences its solubility, stability, and reactivity compared to simpler aromatic or aliphatic urea derivatives.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-10-12(20-15(22)19-7-6-18)8-11-13(14(10)21(23)24)17(4,5)9-16(11,2)3/h8H,6-7,9H2,1-5H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGHMOOMWDTEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-nitro-1,1,3,3,6-pentamethylindan, which is then reacted with an appropriate chloroethylating agent.

Chloroethylation: The chloroethylation reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Urea Formation: The final step involves the reaction of the chloroethylated intermediate with urea or a urea derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

Oxidation: Formation of nitro-oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of chloroethyl ureas exhibit cytotoxicity against various cancer cell lines. A notable study demonstrated that compounds with similar structures can induce apoptosis in tumor cells through the activation of caspases and modulation of cell cycle proteins.

Mechanism of Action

The proposed mechanism involves the formation of DNA cross-links leading to the disruption of replication and transcription processes. This has been particularly observed in studies involving human ovarian cancer cells where the compound showed significant inhibitory effects on cell proliferation.

Agricultural Applications

Herbicide Development

Research has indicated that 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea could serve as a basis for developing new herbicides. Its structural features allow for the modification of herbicidal activity through the introduction of various functional groups.

Case Study: Efficacy in Crop Protection

In field trials, modified derivatives demonstrated effective weed control with minimal phytotoxicity to crops. The efficacy was attributed to the compound's ability to inhibit specific enzymes involved in plant growth regulation.

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer synthesis. It can act as a cross-linking agent in the production of thermosetting plastics and coatings.

Case Study: Enhanced Material Properties

A study on coatings incorporating this compound showed improved resistance to environmental degradation compared to traditional materials. The incorporation of this compound resulted in enhanced durability and mechanical strength.

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Agricultural Science | Herbicide development | Effective weed control with low crop toxicity |

| Material Science | Polymer cross-linking agent | Improved durability and environmental resistance |

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Chemical Reactivity: The chloroethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Chloroethyl Ureas vs. Chloroethyl Nitrosoureas

The absence of the nitroso group distinguishes this compound from nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Nitrosoureas decompose in vivo to generate alkylating agents (e.g., 2-chloroethyl carbonium ions) and isocyanates, which alkylate DNA and carbamoylate proteins, respectively .

Substituent Effects on Indan/Urea Scaffolds

The 7-nitro-1,1,3,3,6-pentamethylindan group confers steric bulk and electron-withdrawing properties, which may reduce solubility compared to simpler analogs like 1-(2-chloroethyl)-3-(2-methylphenyl)urea (CAS 13908-38-8; density: 1.211 g/cm³) .

Alkylation and Carbamoylation Potential

Classical nitrosoureas (e.g., BCNU, CCNU) exhibit dual mechanisms:

- Alkylation : Forms DNA interstrand cross-links via 2-chloroethyl intermediates, critical for antitumor activity .

- Carbamoylation : Modifies proteins (e.g., DNA repair enzymes), contributing to cytotoxicity .

For 1-(2-chloroethyl)-3-(7-nitroindan)urea, the absence of a nitroso group likely eliminates carbamoylating activity, as seen in hydroxylated analogs where carbamoylation loss correlates with reduced cytotoxicity .

Toxicity and Therapeutic Index

Nitrosoureas like CCNU have narrow therapeutic indices due to carbamoylation-driven toxicity (e.g., myelosuppression) . The indan-urea derivative’s lack of carbamoylation may reduce systemic toxicity but also limit antitumor efficacy if alkylation is insufficient.

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

| Compound | Solubility (Octanol/Water) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 1-(2-Chloroethyl)-3-(7-nitroindan)urea | Not reported | Not reported | Urea, chloroethyl, nitroindan |

| CCNU | High lipid solubility | 90–92 | Nitrosourea, cyclohexyl |

| 1-(2-Chloroethyl)-3-(2-methylphenyl)urea | Not reported | N/A | Urea, chloroethyl, methylphenyl |

| BCNU | Moderate | 30–32 (decomposes) | Nitrosourea, bis-chloroethyl |

Stability and Degradation

Nitrosoureas like CCNU degrade rapidly in plasma (half-life ~5 minutes) to release cytotoxic intermediates . The indan-urea derivative’s stability is uncharacterized, but the nitro group may enhance electron deficiency, accelerating hydrolysis of the chloroethyl group.

Biological Activity

1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known as alkylating agents, which are characterized by their ability to form covalent bonds with nucleophilic sites on DNA and proteins. This property makes them significant in the context of cancer therapy and other therapeutic applications.

The biological activity of this compound is primarily attributed to its alkylating properties. Alkylating agents like this compound can lead to DNA cross-linking, which disrupts DNA replication and transcription. This mechanism is crucial for their effectiveness in targeting rapidly dividing cells, such as cancer cells.

Key Mechanisms:

- DNA Cross-Linking : The compound interacts with DNA bases, leading to cross-links that inhibit DNA replication.

- Protein Modification : It can modify proteins involved in cell cycle regulation and apoptosis.

Biological Activity and Efficacy

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the biological activity data collected from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | DNA alkylation and cross-linking |

| MCF-7 (breast cancer) | 7.8 | Induction of apoptosis via DNA damage |

| A549 (lung cancer) | 5.4 | Disruption of cell cycle progression |

Case Studies

Several studies have investigated the biological effects of similar compounds in the same class:

- Study on Nitrosoureas : A comparative study analyzed the effects of various nitrosoureas on protein synthesis and nucleic acid metabolism in vivo and in vitro. The findings suggested that these compounds significantly inhibited the synthesis of RNA and DNA in treated cells, leading to reduced cell proliferation .

- Metabolism Studies : Research into the metabolism of related compounds revealed that hydrolysis products such as chloroethanol were significant degradation products found in plasma and urine after administration. This highlights the importance of metabolic pathways in determining the efficacy and safety profile of alkylating agents .

Toxicity and Side Effects

While this compound shows promising anticancer activity, it is essential to consider its toxicity profile. Common side effects associated with alkylating agents include:

- Myelosuppression (decreased bone marrow activity)

- Nausea and vomiting

- Increased risk of secondary malignancies

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The synthesis typically involves nitrosation of the precursor 1-(2-chloroethyl)-3-[(2-methyl-4-aminopyrimidin-5-yl)methyl]urea using sodium nitrite under acidic conditions (5% HCl) at 0–10°C . Key parameters include:

- Temperature control : Maintaining 0–10°C prevents side reactions (e.g., decomposition of the nitroso intermediate).

- Stoichiometry : Excess sodium nitrite (0.4 g per 450 mg precursor) ensures complete conversion.

- Purification : Recrystallization from ethanol removes impurities, yielding pale yellow crystals (decomposition point: 125°C).

Yield optimization requires strict pH control during neutralization with sodium carbonate to avoid product degradation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis confirms the structure. For example, related urea-metal complexes (e.g., Ru(II) complexes) exhibit a "piano-stool" geometry, with bond distances such as Ru–N (2.137 Å) and Ru–Cl (2.406–2.417 Å) .

- Spectroscopy : NMR (¹H/¹³C) identifies protons on the indan and chloroethyl groups, while IR confirms urea C=O stretching (~1640–1680 cm⁻¹).

Table 1 : Crystallographic data for analogous complexes :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 15.0947 |

| b (Å) | 13.3402 |

| c (Å) | 15.4847 |

| β (°) | 116.026 |

| R[F² > 2σ(F²)] | 0.037 |

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloroethyl group.

- Light sensitivity : Protect from UV exposure, as nitro groups may undergo photoreduction.

- Reactivity : Avoid strong bases or oxidizing agents, which may degrade the urea moiety. Stability tests (TGA/DSC) under controlled humidity are recommended .

Advanced Research Questions

Q. How does the urea moiety participate in hydrogen bonding and metal coordination, and what are the biological implications?

- Methodological Answer :

- Hydrogen bonding : In Ru(II) complexes, the urea NH groups form strong N–H⋯Cl interactions (3.226–3.270 Å) with chloride ligands, stabilizing dimeric structures .

- Metal coordination : The pyridyl nitrogen binds to Ru(II) (Ru–N: 2.137 Å), while the urea carbonyl weakly interacts with solvent (C–H⋯O: 2.908 Å) .

- Biological relevance : These interactions enhance solubility and target binding in metallodrugs. For example, Ru complexes with similar ligands show antitumor activity via DNA intercalation or protein inhibition .

Q. How can contradictions in crystallographic data (e.g., polymorphs/solvates) be resolved?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron radiation to resolve overlapping reflections. For example, θ range > 25° improves precision in bond-length measurements .

- Refinement strategies : Apply restraints to H-atom positions and use anisotropic displacement parameters for non-H atoms. For ambiguous electron density, DFT calculations can validate proposed geometries .

- Validation tools : Check Rint (< 0.05) and S (Goodness-of-Fit ≈ 1) to ensure model reliability .

Q. How do substituents on the indan ring influence physicochemical properties and target interactions?

- Methodological Answer :

- Nitro group : Enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic attack (e.g., DNA alkylation in antitumor activity) .

- Pentamethyl groups : Improve lipophilicity (logP), facilitating blood-brain barrier penetration. Compare with analogs lacking methyl groups (e.g., lower logP reduces bioavailability) .

- Chloroethyl group : Acts as an alkylating agent. Structure-activity relationship (SAR) studies show that replacing Cl with F reduces cytotoxicity, highlighting its role in DNA crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.